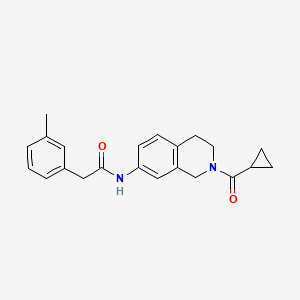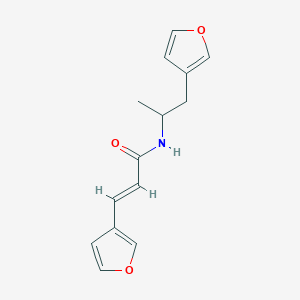
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Organic Chemistry Synthesis and Fungal Biotransformation :
- A study focused on the green organic chemistry synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. It involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. This process yielded a compound with a CN-bearing stereogenic center, with isolated yield and e.e. ranging from 86% to 98% and 39% to 99%, respectively. The absolute configuration of biotransformation products was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra (D. E. Jimenez et al., 2019).
Cytotoxic Agents in Cancer Research :
- A study developed focused compound libraries of 2-phenylacrylamides, including analogues of the subject compound, to enhance cytotoxicity against cancer cell lines. The synthesis of these libraries led to a series of analogues significantly more potent than the lead compounds, with broad spectrum growth inhibition. This represents an important step in the development of new cytotoxic scaffolds for potential therapeutic applications in cancer treatment (Mark Tarleton et al., 2013).
SARS Coronavirus Research :
- A novel chemical compound closely related to the one , (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was discovered to suppress the enzymatic activities of SARS coronavirus helicase. This compound showed significant inhibitory effects in assays, suggesting its potential utility in developing inhibitors against SARS coronavirus (Jin-Moo Lee et al., 2017).
Neuropharmacological Studies :
- Research on 3-furan-2-yl-N-p-tolyl-acrylamide, a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrated anxiolytic-like activity in mice. This compound influenced anxiety-like behavior, showing potential therapeutic importance during smoking cessation and in the treatment of anxiety disorders (Katarzyna M. Targowska-Duda et al., 2019).
Crystal Structure Analysis :
- The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and interactions, which is essential for understanding the reactivity and potential applications of these compounds (Dongping Cheng et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESPFABUYEYHE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NC(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
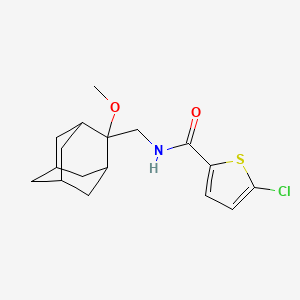
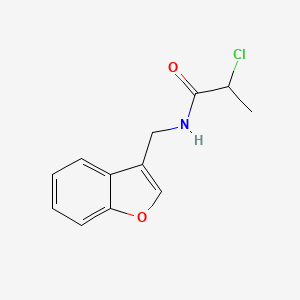
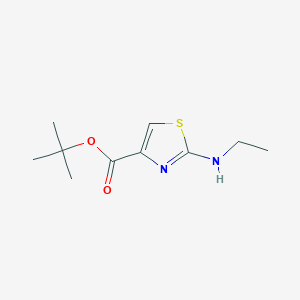
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)


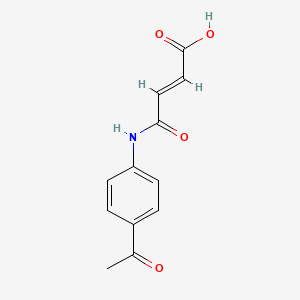
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)
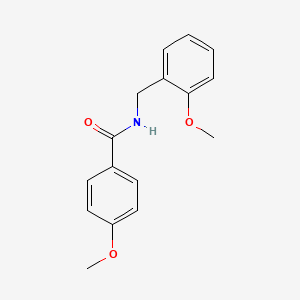
![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428953.png)


